molecular formula C17H20N2O4S2 B11002465 3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one

3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one

Cat. No.: B11002465
M. Wt: 380.5 g/mol
InChI Key: KNFDZBXNQPTDRT-UHFFFAOYSA-N
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Description

3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isothiochromenone core and a piperazine ring substituted with an isopropylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isothiochromenone core, followed by the introduction of the piperazine ring and the isopropylsulfonyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylsulfonyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one include other isothiochromenone derivatives and piperazine-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Comparing its properties with similar compounds can provide insights into its advantages and limitations for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20N2O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

3-(4-propan-2-ylsulfonylpiperazine-1-carbonyl)isothiochromen-1-one

InChI

InChI=1S/C17H20N2O4S2/c1-12(2)25(22,23)19-9-7-18(8-10-19)16(20)15-11-13-5-3-4-6-14(13)17(21)24-15/h3-6,11-12H,7-10H2,1-2H3

InChI Key

KNFDZBXNQPTDRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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